

Nerylacetone: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Nerylacetone**

Cat. No.: **B1225463**

[Get Quote](#)

An In-depth Examination of the Chemical Properties, Synthesis, and Biological Activities of (5Z)-6,10-dimethylundeca-5,9-dien-2-one

Introduction

Nerylacetone, a naturally occurring acyclic sesquiterpenoid, is a compound of significant interest in the fields of chemical synthesis, pharmacology, and agriculture. As the Z-isomer of geranylacetone, it is found in various essential oils and plays a role in plant-insect interactions. [1] This technical guide provides a comprehensive overview of **Nerylacetone**, including its chemical and physical properties, detailed synthesis protocols, and an exploration of its biological activities, with a focus on its potential applications in drug development.

Chemical and Physical Properties

Nerylacetone, with the CAS number 3879-26-3, is a colorless to pale yellow liquid.[2][3] Its fundamental properties are summarized in the tables below, providing key data for researchers and chemists.

Table 1: Chemical Identifiers and Molecular Properties

Identifier	Value	Reference(s)
CAS Number	3879-26-3	[4]
Molecular Formula	C13H22O	[4]
Molecular Weight	194.31 g/mol	[4]
IUPAC Name	(5Z)-6,10-dimethylundeca-5,9-dien-2-one	[4]
Synonyms	cis-Geranylacetone, (Z)-6,10-Dimethyl-5,9-undecadien-2-one	[4] [5]
InChIKey	HNZUNIKWNYHEJJ-XFXZXTDPSA-N	[4]
SMILES	CC(=CCC/C(=C\CCC(=O)C)/C)C	[4]

Table 2: Physical Properties

Property	Value	Reference(s)
Boiling Point	250-255 °C	[6]
Density	0.868 g/mL at 20 °C	[2]
Refractive Index	1.467 at 20 °C	[7]

Table 3: Spectroscopic Data

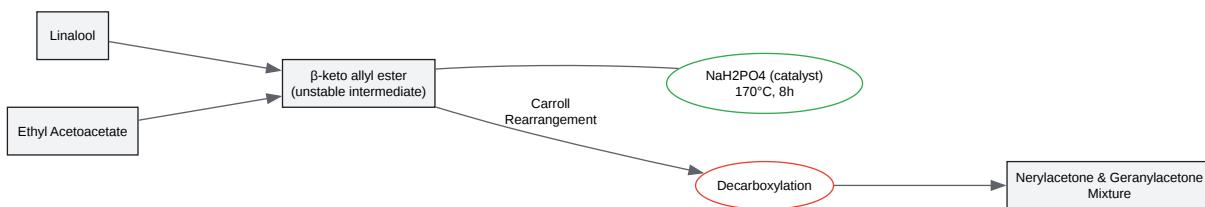
Spectroscopy	Key Peaks/Signals	Reference(s)
¹ H NMR	Data available in public databases.	[4]
¹³ C NMR	Data available in public databases.	[4][6]
Mass Spectrometry	Major fragments (m/z): 43, 69, 41.	[4][8]
Infrared (IR)	Data available in public databases.	[4]

Synthesis of Nerylacetone

The primary industrial and laboratory synthesis of **Nerylacetone**, along with its E-isomer geranylacetone, is achieved through the Carroll rearrangement.[\[5\]](#) This reaction involves the transformation of a β -keto allyl ester into an α -allyl- β -ketocarboxylic acid, which then decarboxylates to yield a γ, δ -allylketone.

Experimental Protocol: Synthesis via Carroll Rearrangement

This protocol is a representative example of the Carroll reaction for the synthesis of **Nerylacetone**.


Materials:

- Linalool
- Ethyl acetoacetate
- Sodium dihydrogen phosphate (catalyst)
- Solvent (e.g., Toluene)
- Sodium bicarbonate solution (5%)

- Brine
- Anhydrous magnesium sulfate
- Standard laboratory glassware and distillation apparatus

Procedure:

- A mixture of linalool and ethyl acetoacetate (molar ratio of 1:2) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[5]
- Sodium dihydrogen phosphate (3% by mass of linalool) is added as the catalyst.[5]
- The reaction mixture is heated to 170°C and refluxed for 8 hours.[5]
- After cooling to room temperature, the reaction mixture is diluted with an appropriate organic solvent (e.g., diethyl ether) and washed sequentially with 5% sodium bicarbonate solution, water, and brine.
- The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.
- The crude product, a mixture of **Nerylacetone** and geranylacetone, is purified by fractional distillation under reduced pressure to yield the desired product. The ratio of geranylacetone to **nerylacetone** is approximately 6:4.[5]

[Click to download full resolution via product page](#)

*Synthesis of **Nerylacetone** via Carroll Rearrangement.*

Biological Activities and Potential Applications

Nerylacetone has demonstrated a range of biological activities that suggest its potential for development in various sectors, including agriculture and medicine.

Antifeedant Activity

Research has shown that **Nerylacetone** exhibits antifeedant properties against the green peach aphid, *Myzus persicae*.^{[9][10]} Studies utilizing the Electrical Penetration Graph (EPG) technique have provided insights into its mode of action.

This protocol outlines the methodology used to assess the antifeedant effects of **Nerylacetone** on *Myzus persicae*.^[9]

Insect Rearing and Plant Material:

- A colony of *Myzus persicae* is maintained on host plants (e.g., bell pepper) under controlled conditions (21±2 °C, 65±5% RH, 16:8 L:D photoperiod).
- Test plants (e.g., Chinese cabbage, *Brassica rapa* subsp. *pekinensis*) are grown in a greenhouse.

EPG Recording:

- A solution of **Nerylacetone** (e.g., 0.1% in acetone) is applied to the upper surface of a leaf disc of the test plant. A control disc is treated with the solvent alone.
- An aphid is connected to the EPG device via a gold wire attached to its dorsum with conductive silver paint.
- The aphid is placed on the treated leaf disc, and its probing behavior is recorded for a set duration (e.g., 2 hours).
- The EPG waveforms are analyzed to determine various parameters of feeding behavior, such as the duration of phloem feeding.

The study demonstrated that while **Nerylacetone** did not significantly deter initial probing, it induced a post-ingestive deterrent effect, causing aphids to refuse to settle on treated leaves after initial feeding.[9]

Effects on Cardiac Muscle

Nerylacetone has been reported to exhibit high potency on the contractility of cardiac muscle in the guinea pig left atrium. While the precise signaling pathway has not been fully elucidated for **Nerylacetone** itself, many terpenes and terpenoids are known to exert their cardiovascular effects through the modulation of ion channels, particularly voltage-gated calcium channels.[11] A plausible mechanism of action involves the inhibition of L-type calcium channels, leading to a reduction in calcium influx into cardiomyocytes and consequently, a decrease in myocardial contractility.

[Click to download full resolution via product page](#)

*Proposed mechanism of **Nerylacetone**'s negative inotropic effect.*

Conclusion

Nerylacetone is a versatile molecule with established applications in the fragrance industry and significant potential in drug development and agriculture. Its synthesis is well-understood, and its biological activities, particularly its antifeedant and potential cardiotonic effects, warrant further investigation. This technical guide provides a foundational understanding of **Nerylacetone** for researchers and professionals, highlighting the key data and experimental methodologies to facilitate future research and development endeavors. Further studies are needed to fully elucidate the mechanisms underlying its biological effects and to explore its therapeutic and practical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cardioprotective and anti-oxidant effects of the terpenoid constituents of Ginkgo biloba extract (EGb 761) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neryl acetone, 3879-26-3 [thegoodscentscompany.com]
- 3. neryl acetone [flavscents.com]
- 4. Nerylacetone | C13H22O | CID 1713001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5,9-Undecadien-2-one, 6,10-dimethyl-, (Z)- [webbook.nist.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. A19184.14 [thermofisher.com]
- 8. Geranylacetone | C13H22O | CID 1549778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antifeedant Potential of Geranylacetone and Nerylacetone and Their Epoxy-Derivatives against *Myzus persicae* (Sulz.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Nerylacetone: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1225463#nerylacetone-cas-number-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com